2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid
Overview
Description
2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.7 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
strain CBS3 , suggesting that this compound might interact with certain bacterial enzymes.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon–carbon bonds. This suggests that the compound might affect similar biochemical pathways.
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting estrogen receptor (er) negative breast cancer growth in vitro . This suggests that the compound might have similar effects.
Action Environment
It’s worth noting that environmental precautions are mentioned for similar compounds , suggesting that environmental factors might play a role in the compound’s action.
Preparation Methods
The synthesis of 2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid typically involves several steps. One common method includes the reaction of 6-chloro-3-pyridine methanol with 4-hydroxyphenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid can be compared with other similar compounds, such as:
- 2-{4-[(6-Bromo-3-pyridinyl)methoxy]phenyl}acetic acid
- 2-{4-[(6-Fluoro-3-pyridinyl)methoxy]phenyl}acetic acid
- 2-{4-[(6-Iodo-3-pyridinyl)methoxy]phenyl}acetic acid
These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The uniqueness of this compound lies in its specific chlorine substituent, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-13-6-3-11(8-16-13)9-19-12-4-1-10(2-5-12)7-14(17)18/h1-6,8H,7,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKWQROWAWQPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221318 | |
Record name | 4-[(6-Chloro-3-pyridinyl)methoxy]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860784-49-2 | |
Record name | 4-[(6-Chloro-3-pyridinyl)methoxy]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860784-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Chloro-3-pyridinyl)methoxy]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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